

A Comprehensive Technical Guide to the Physicochemical Properties of Rupatadine-d4 Fumarate

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Compound of Interest		
Compound Name:	Rupatadine-d4fumarate	
Cat. No.:	B15613641	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine-d4 fumarate is the deuterated analog of rupatadine fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist. The selective incorporation of deuterium atoms at the piperidinylidene moiety enhances its utility as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and drug metabolism studies. Understanding the physicochemical properties of Rupatadine-d4 fumarate is fundamental for its accurate handling, formulation, and analysis in a research and development setting. This technical guide provides a detailed overview of its core physicochemical properties, the experimental methodologies for their determination, and its mechanism of action.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Rupatadine-d4 fumarate and, for comparative purposes, its non-deuterated counterpart, Rupatadine fumarate. It is important to note that some experimental data, such as melting point and solubility, are reported for the non-deuterated form and are expected to be comparable for Rupatadine-d4 fumarate due to the negligible impact of deuterium substitution on these bulk properties.



Table 1: General and Chemical Properties of Rupatadine-d4 Fumarate

Property	Value	Source(s)
Chemical Name	(E)-but-2-enedioic acid;8-chloro-11-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1]. [2]cyclohepta[2,4-b]pyridine	[3]
Synonyms	Rupatadine D4 fumarate, UR- 12592 D4 fumarate	[4]
CAS Number	1795153-63-7	[5]
Molecular Formula	C30H26D4CIN3O4	
Molecular Weight	536.05 g/mol	
Appearance	Solid	[6]
Purity	Typically ≥97%	

Table 2: Physicochemical Data for Rupatadine-d4 Fumarate and Rupatadine Fumarate



Property	Rupatadine-d4 Fumarate	Rupatadine Fumarate	Source(s)
Molecular Weight	536.05 g/mol	532.03 g/mol	[6]
Melting Point	Not explicitly reported, but expected to be similar to Rupatadine Fumarate.	194-201°C	[7][8]
Solubility	Not explicitly reported, but expected to be similar to Rupatadine Fumarate.	Insoluble in water; Soluble in methanol and ethanol; Very slightly soluble in chloroform. Sparingly soluble in aqueous buffers. Soluble in DMSO and dimethylformamide (approx. 1 mg/mL).	[3][6][9]
рКа	Not explicitly reported, but expected to be similar to Rupatadine.	pKa1: 3.45 ± 0.07 (pyridine in side chain)pKa2: 4.72 ± 0.06 (pyridine in tricycle)pKa3: 6.75 ± 0.07 (tertiary aliphatic amine)	[10][11][12]
LogP (Octanol/Water)	Not explicitly reported, but expected to be similar to Rupatadine.	5.037 (predicted)	[11]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies for key analytical procedures.



Solubility Determination (Shake-Flask Method - OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of a substance.[13][14][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent system (e.g., water, buffer solutions) at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.

Detailed Protocol:

- Sample Preparation: An excess amount of Rupatadine-d4 fumarate is added to a series of
 vials containing the desired solvent or buffer system (e.g., pH-adjusted buffers to simulate
 physiological conditions).[3] The amount should be sufficient to ensure a solid phase remains
 at equilibrium.
- Agitation: The vials are sealed and placed in a mechanical agitator or orbital shaker at a constant temperature, typically 20 ± 0.5 °C.[3][13]
- Equilibration: The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary assessments should be conducted to establish the necessary equilibration time.[3]
- Phase Separation: After agitation, the samples are allowed to stand to let the undissolved solid settle. Centrifugation is then used to ensure complete separation of the solid and liquid phases.[3]
- Quantification: A clear aliquot of the supernatant is carefully withdrawn and the concentration
 of Rupatadine-d4 fumarate is analyzed using a validated analytical method, such as UVVisible Spectrophotometry or a stability-indicating RP-HPLC method.[3][16]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of the purity of a crystalline solid.



Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it is completely liquid is recorded as the melting range.[3]

Detailed Protocol:

- Sample Preparation: The Rupatadine-d4 fumarate sample should be completely dry and finely powdered.[3]
- Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample.
- Heating: The loaded capillary tube is placed in a melting point apparatus and heated at a controlled rate.
- Observation and Recording: The sample is observed through a magnifying eyepiece. The
 temperature at which the first signs of melting are observed and the temperature at which
 the sample becomes completely liquid are recorded. This range constitutes the melting point.
 [3]

Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD Guideline 107)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.[2][17][18][19][20]

Detailed Protocol:

- Preparation: A solution of Rupatadine-d4 fumarate is prepared in either n-octanol or water.
 This solution is then added to a vessel containing a known volume of the other solvent.
- Equilibration: The mixture is shaken until equilibrium is reached.



- Phase Separation: The two phases are separated by centrifugation.
- Quantification: The concentration of Rupatadine-d4 fumarate in each phase is determined using a suitable analytical method.
- Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the resulting titration curve.[1][21][22][23][24]

Detailed Protocol:

- Solution Preparation: A solution of Rupatadine-d4 fumarate of known concentration is prepared in water or a suitable co-solvent if the compound has low aqueous solubility.
- Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) or the inflection point(s) of the curve.

Mechanism of Action and Signaling Pathways

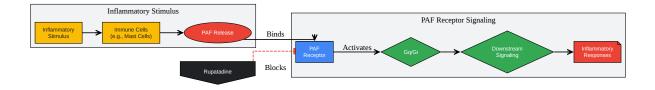
Rupatadine exerts its therapeutic effects through a dual mechanism of action: it is a potent and selective antagonist of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[25][26][27][28] This dual antagonism provides a comprehensive blockade of key mediators involved in allergic and inflammatory responses.



Histamine H1 Receptor Antagonism

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and increased vascular permeability.[25] Rupatadine competitively blocks the H1 receptor, preventing histamine from binding and eliciting these effects.





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